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Compound of Interest

2,5-Diamino-4,6-
Compound Name:
dihydroxypyrimidine

Cat. No.: B034952

This technical guide provides a comprehensive overview of the available spectral data and
analytical methodologies for 2,5-Diamino-4,6-dihydroxypyrimidine and structurally related
compounds. This document is intended for researchers, scientists, and professionals in the
field of drug development and medicinal chemistry.

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound.
Diaminopyrimidine derivatives are a known class of compounds that act as inhibitors of
dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This makes them
subjects of interest in the development of antimicrobial and antineoplastic agents. A thorough
understanding of the spectral characteristics of these molecules is essential for their
identification, characterization, and the elucidation of their structure-activity relationships.

While a complete set of spectral data for 2,5-Diamino-4,6-dihydroxypyrimidine is not readily
available in the public domain, this guide compiles and presents the spectral information for
closely related analogs. This comparative data, coupled with detailed experimental protocols,
provides a valuable resource for researchers working with this class of compounds.

Spectral Data

The following tables summarize the available spectral data for compounds structurally related
to 2,5-Diamino-4,6-dihydroxypyrimidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs
(Solvent: DMSO-ds)

Substituent at o (ppm) - OH o (ppm) - NH2 6 (ppm) - Other
C5 (2H, bs) (2H, bs) Protons

Reference

Methy! 10.70 6.88 1.57 (3H, s, CHs)  [1]

2.14 (2H, q,
J=7.3 Hz, CH2),
Ethyl 10.30 6.30 [1]
0.88 (3H, t, J=7.3

Hz, CHs)

2.96 (1H, sept,

J=7.1 Hz, CH),
Isopropyl 10.45 6.62 [1]

1.08 (6H, d,

J=7.1 Hz, CHs)

7.50 (2H, d,
phenyl), 7.19
Phenyl 10.60 6.74 (2H, t, phenyl), [1]
7.02 (1H, t,
phenyl)

Table 2: 13C NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs
(Solvent: DMSO-ds)
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. S (ppm) -
Substituent 6 (ppm) - o (ppm) - o (ppm) -
Other Reference
at C5 C4 & C6 Cc2 C5
Carbons
Methyl 164.97 152.53 84.06 8.11 (CHs) [1]
15.62 (CH-2),
Ethyl 164.47 152.54 91.88 [1]
13.89 (CHs)
22.94 (CH),
Isopropyl 164.19 152.40 94.80 [1]
20.96 (CHs)
135.40,
130.26,
Phenyl 162.84 152.02 106.11 126.84, [1]
124.19
(phenyl)

Mass Spectrometry (MS)

A partial MS/MS spectrum for 2,5-Diamino-4,6-dihydroxypyrimidine is available from the

NIST Mass Spectrometry Data Center. The precursor ion has a mass-to-charge ratio (m/z) of

143.0564. The major fragment ions are observed at m/z 102 and 87.1.[2]

UV-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectral Data of 4,6-Dihydroxypyrimidine and its Derivatives
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Solvent/Condit

Compound . Amax (nm) log € Reference
ions
4,6-
Dihyd mia T H00% 252 3.97 [3][4]
ihydroxypyrimi .
, yEroypy Sulfuric Acid
ine
(Protonated
242 3.93 [3]14]
form)
6-Hydroxy-2-
t)t/n . idi 0-1-100% 252 4.07 [3][4]
me rimidine .
by Sulfuric Acid
-4(3H)-one
(Protonated
242 3.93 [3][4]
form)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh 5-10 mg of the purified pyrimidine compound for *H NMR and 20-50 mg for 3C NMR.

Transfer the sample to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20).

Cap the NMR tube and gently agitate until the sample is completely dissolved. Sonication
may be used to aid dissolution.

1H NMR Spectroscopy:
 Instrument: A 400 MHz or higher field NMR spectrometer.
e Parameters:

o Pulse Sequence: Standard single-pulse sequence.
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o Number of Scans: 16-64 scans, depending on the sample concentration.

o Relaxation Delay: 1-5 seconds.

o Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
13C NMR Spectroscopy:
 Instrument: A 100 MHz or higher field NMR spectrometer.

e Parameters:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans, as 13C has a low natural abundance.

[¢]

[e]

Relaxation Delay: 2-5 seconds.

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-180 ppm).

o

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

o For analysis, dilute the stock solution to a final concentration of 1-10 pg/mL with the same
solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Electrospray lonization (ESI) Mass Spectrometry:
 Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

 |lonization Mode: Positive or negative ion mode, depending on the analyte's properties. For
diaminopyrimidines, positive ion mode is typically used.

e Parameters:
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o Capillary Voltage: 3-4 kV.

o Cone Voltage: 20-40 V.

o Source Temperature: 100-150 °C.

o Desolvation Temperature: 250-400 °C.

o Mass Range: A range sufficient to cover the expected molecular ion and fragment ions
(e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

e Prepare a stock solution of the sample in a suitable solvent (e.g., water, ethanol, buffer
solution) of known concentration.

» Prepare a series of dilutions from the stock solution to determine the linear range of
absorbance. A typical concentration for analysis is in the range of 1-10 pg/mL.

Measurement:
¢ Instrument: A double-beam UV-Vis spectrophotometer.

e Parameters:

[¢]

Wavelength Range: Scan from 200 to 400 nm.

[e]

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

o

Cuvette: Use a 1 cm path length quartz cuvette.

[¢]

The wavelength of maximum absorbance (Amax) is recorded.

Signaling Pathway and Experimental Workflows

Diaminopyrimidines are known to interfere with the folate biosynthesis pathway by inhibiting the
enzyme dihydrofolate reductase (DHFR). This pathway is essential for the synthesis of
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precursors for DNA and RNA.[5][6][7][8]

Folate Biosynthesis Pathway

Click to download full resolution via product page

Caption: The folate biosynthesis pathway, a target for diaminopyrimidine inhibitors.

General Experimental Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectral analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines:
synthesis and inhibitory effects on immune-activated nitric oxide production - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. 2,5-Diamino-4,6-dihydroxypyrimidine | CAH6N402 | CID 2733981 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. pubs.acs.org [pubs.acs.org]
¢ 5. Folate - Wikipedia [en.wikipedia.org]
¢ 6. tandfonline.com [tandfonline.com]

o 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

o 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis
[pdb101.rcsb.org]

 To cite this document: BenchChem. [Spectral Data of 2,5-Diamino-4,6-dihydroxypyrimidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034952#spectral-data-of-2-5-diamino-4-6-
dihydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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